4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
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Overview
Description
4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate: is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 868555-93-5
Molecular Weight: 353.446 g/mol
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not widely documented. it is likely prepared through organic synthesis involving appropriate reagents and conditions. Further research is needed to establish specific methods.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily available for early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Reactivity:: The compound may undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. Researchers would need to explore suitable protocols for each transformation.
Major Products:: The major products resulting from these reactions would vary based on the specific reaction type and conditions.
Scientific Research Applications
- Chemistry : As a building block for more complex molecules.
- Biology : Investigating its interactions with biological systems.
- Medicine : Exploring its pharmacological properties.
- Industry : Developing novel materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unclear. Further studies are necessary to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
While detailed comparisons are limited due to its rarity, researchers can explore related compounds such as 4-Bromo-2-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate (CAS Number: 477731-05-8) . Highlighting its uniqueness requires further investigation.
Properties
CAS No. |
477735-08-3 |
---|---|
Molecular Formula |
C20H21N3O3S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C20H21N3O3S/c1-3-21-20(27)23-22-14-16-9-11-17(18(13-16)25-2)26-19(24)12-10-15-7-5-4-6-8-15/h4-14H,3H2,1-2H3,(H2,21,23,27)/b12-10+,22-14+ |
InChI Key |
GRPQUUQCKJZJHP-AXBPCONUSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC |
Canonical SMILES |
CCNC(=S)NN=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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